Scaffold Isomerism: Pyrimidinyloxyacetamide vs. Benzofuran Core Diverts Biological Target Engagement
The target compound (pyrimidinyloxyacetamide scaffold) shares its gross molecular formula (C13H12FN3O2) with the well‑characterized NHE‑1 inhibitor KR‑32568, but the two compounds are constitutional isomers built on completely different heterocyclic cores . KR‑32568 is a benzofuran‑based inhibitor with an IC50 of 230 nM against human NHE‑1 [1]. The pyrimidinyloxyacetamide architecture of the title compound presents distinct hydrogen‑bond donor/acceptor topology and π‑stacking geometry, which are predicted to disfavor occupancy of the NHE‑1 pharmacophore. No public data currently demonstrate NHE‑1 inhibition by the title compound. This structural dichotomy means the two isomers cannot be considered interchangeable in any assay where NHE‑1 activity is relevant.
| Evidence Dimension | Scaffold-driven biological target engagement |
|---|---|
| Target Compound Data | Pyrimidinyloxyacetamide core; no reported NHE‑1 IC50 |
| Comparator Or Baseline | KR‑32568 (benzofuran core): NHE‑1 IC50 = 230 nM |
| Quantified Difference | Qualitative: different scaffold → orthogonal target profile; quantitative NHE‑1 data for target compound absent from public domain |
| Conditions | Human NHE‑1 inhibition assay (rabbit platelet swelling model and recombinant enzyme) [1] |
Why This Matters
Procurement of the wrong C13H12FN3O2 isomer would yield an NHE‑1 inhibitor instead of a pyrimidinyloxyacetamide‑based probe, invalidating target‑specific experimental designs.
- [1] NCATS Inxight Drugs. KR-32568. IC50 = 230 nM (NHE-1). https://inxight.ncats.io/ (accessed 2026-05-05). View Source
